molecular formula C5H12ClNO2 B2407823 2-(Methylamino)ethyl acetate hydrochloride CAS No. 4527-98-4

2-(Methylamino)ethyl acetate hydrochloride

Cat. No.: B2407823
CAS No.: 4527-98-4
M. Wt: 153.61
InChI Key: RSFQJZQIIISQBS-UHFFFAOYSA-N
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Description

2-(Methylamino)ethyl acetate hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 and a molecular weight of 153.61 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-(Methylamino)ethyl acetate hydrochloride is used in various scientific research fields, including:

Safety and Hazards

The safety information for 2-(Methylamino)ethyl acetate hydrochloride indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

The synthesis of 2-(Methylamino)ethyl acetate hydrochloride typically involves the reaction of 2-(Methylamino)ethanol with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards.

Chemical Reactions Analysis

2-(Methylamino)ethyl acetate hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(Methylamino)ethyl acetate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved in its action include acetylation and methylation reactions, which are crucial for its biological activity .

Comparison with Similar Compounds

2-(Methylamino)ethyl acetate hydrochloride can be compared with similar compounds such as:

This compound stands out due to its unique combination of chemical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(methylamino)ethyl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-5(7)8-4-3-6-2;/h6H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFQJZQIIISQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution (30 mL) of bis(trichloromethyl)carbonate (0.50 g) in tetrahydrofuran was dropwise added a solution (1 mL) of pyridine (0.40 mL) in tetrahydrofuran under ice-cooling. After stirring under ice-cooling for 30 min., 2-(methylamino)ethyl acetate hydrochloride (0.77 g) obtained in Reference Example 2 was added. A solution (1 mL) of triethylamine (0.70 mL) in tetrahydrofuran was dropwise added and the mixture was stirred at room temperature for 1 hr. After concentration under reduced pressure, water (50 mL) was added to the residue. The mixture was extracted with ethyl acetate (50 mL). The ethyl acetate layer was washed with saturated brine (50 mL) and dried over anhydrous magnesium sulfate. The mixture was concentrated under reduced pressure, and the residue was dissolved in tetrahydrofuran (20 mL). (R)-2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole (1.11 g), triethylamine (0.84 mL) and 4-dimethylaminopyridine (catalytic amount) were added, and the mixture was stirred at 60° C. overnight. After concentration under reduced pressure, water (50 mL) was added to the residue. The mixture was extracted with ethyl acetate (50 mL). The ethyl acetate layer was washed with saturated brine (50 mL) and dried over anhydrous magnesium sulfate. After concentration under reduced pressure, the residue was purified by basic silica gel column chromatography (eluted with ethyl acetate:hexane=1:1, then ethyl acetate), and further by silica gel column chromatography (eluted with ethyl acetate:hexane=2:1, then ethyl acetate, then acetone:ethyl acetate=1:4, then 1:1) to give the title compound (1.13 g) as a yellow amorphous solid.
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Synthesis routes and methods II

Procedure details

To a solution of bis(trichloromethyl) carbonate (0.50 g) in tetrahydrofuran (20 mL) was added dropwise a solution of pyridine (0.40 mL) in tetrahydrofuran (1 mL) under ice-cooling. The reaction solution was stirred for 30 minutes under ice-cooling, and 2-(methylamino)ethyl acetate hydrochloride (0.77 g) obtained in Reference Synthetic Example 2 was added. A solution of triethylamine (0.70 mL) in tetrahydrofuran (1 mL) was added dropwise, and stirred at room temperature for 1 hr. The reaction solution was concentrated under reduced pressure, and to the residue was added water (50 mL), and extracted with ethyl acetate (50 mL). The ethyl acetate layer was washed with saturated brine (50 mL), and dried over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure, and the residue was dissolved in tetrahydrofuran (20 mL). To the solution were added (R)-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole (1.11 g), triethylamine (0.84 mL) and 4-dimethylaminopyridine (catalytic amount), and stirred at 60° C. overnight. The reaction solution was concentrated under reduced pressure, and to the residue was added water (50 mL), and then, extracted with ethyl acetate (50 mL). The ethyl acetate layer was washed with saturated saline (50 mL), and dried over anhydrous magnesium sulfate. After concentrating under reduced pressure, the residue was purified with basic silica gel column chromatography (eluted with ethyl acetate:hexane=1:1, then ethyl acetate), and further purified with silica gel column chromatography (eluted with ethyl acetate:hexane=2:1, then ethyl acetate, then acetone:ethyl acetate=1:4, then 1:1) to give title compound as yellow amorphous solid (1.13 g).
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20 mL
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